molecular formula C8H9Br2NO2 B6287358 Ethyl 4-bromonicotinate hydrobromide CAS No. 2586126-96-5

Ethyl 4-bromonicotinate hydrobromide

Cat. No.: B6287358
CAS No.: 2586126-96-5
M. Wt: 310.97 g/mol
InChI Key: RCQWHTLDZJIQMO-UHFFFAOYSA-N
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Description

Ethyl 4-bromonicotinate hydrobromide is a chemical compound with the CAS Number: 2586126-96-5 . It has a molecular weight of 310.97 and its IUPAC name is this compound . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO2.BrH/c1-2-12-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3;1H . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, bromination reactions of organic molecules have been extensively studied . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular formula of C8H9Br2NO2 .

Safety and Hazards

The compound has been classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory tract irritation) . It is advised to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Properties

IUPAC Name

ethyl 4-bromopyridine-3-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.BrH/c1-2-12-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQWHTLDZJIQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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